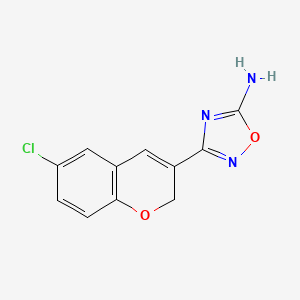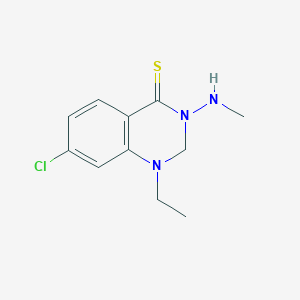
2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C12H9F2NO3 and a molecular weight of 253.20 g/mol . It is a solid, typically appearing as a colorless to light yellow crystalline powder . This compound is known for its good thermal and chemical stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid involves several steps, typically starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, including cyclization and cycloaddition reactions . The final step involves the attachment of the acetic acid moiety to the quinoline core, which can be accomplished through esterification or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures such as NMR, HPLC, and LC-MS to verify the compound’s structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups into the quinoline ring .
Applications De Recherche Scientifique
2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid has various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoroquinolines: These compounds share the quinoline core with fluorine substitutions and exhibit similar chemical properties.
Quinoline Derivatives: Other quinoline derivatives with different functional groups may have comparable reactivity and applications.
Uniqueness
2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties . Its good thermal and chemical stability, combined with its versatility in various reactions, makes it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C12H9F2NO3 |
|---|---|
Poids moléculaire |
253.20 g/mol |
Nom IUPAC |
2-(5,8-difluoro-2-methylquinolin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C12H9F2NO3/c1-6-4-9(18-5-10(16)17)11-7(13)2-3-8(14)12(11)15-6/h2-4H,5H2,1H3,(H,16,17) |
Clé InChI |
VFLSEQPJDVNDKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC(=C2C(=C1)OCC(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



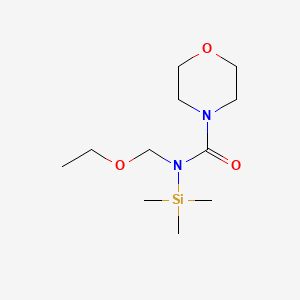
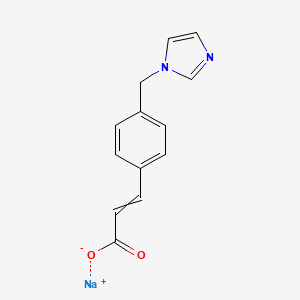
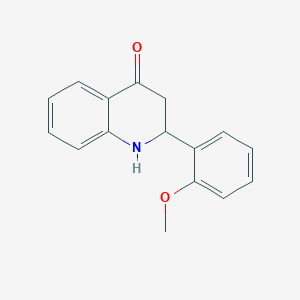
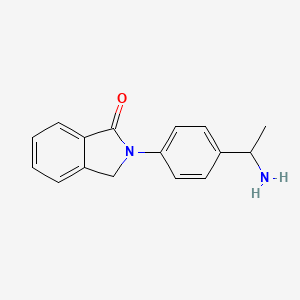
![5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11860659.png)


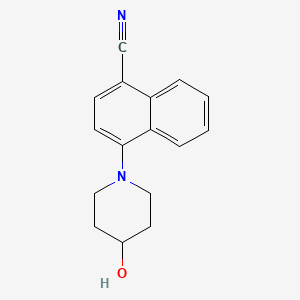


![7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11860683.png)
